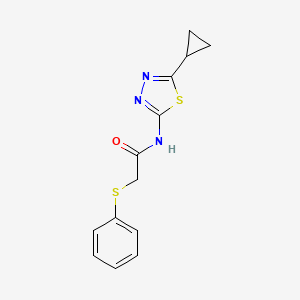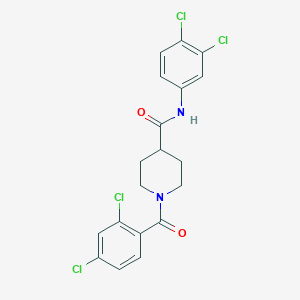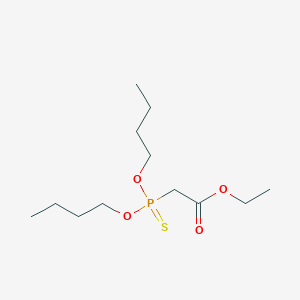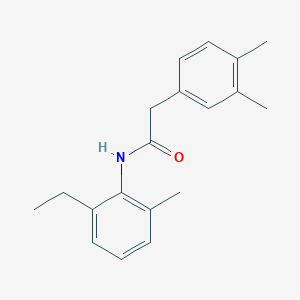![molecular formula C16H16N6O3 B5232881 2,2'-oxybis[N'-(4-pyridinylmethylene)acetohydrazide]](/img/structure/B5232881.png)
2,2'-oxybis[N'-(4-pyridinylmethylene)acetohydrazide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-oxybis[N'-(4-pyridinylmethylene)acetohydrazide], commonly known as OPAA, is a chemical compound that has been extensively studied for its potential application in the field of medicinal chemistry. OPAA belongs to the class of hydrazide derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of OPAA is not fully understood. However, it has been suggested that OPAA may exert its biological activities by inhibiting the activity of enzymes involved in various cellular processes. For instance, OPAA has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. OPAA has also been shown to inhibit the activity of the proteasome, a complex of enzymes involved in protein degradation.
Biochemical and Physiological Effects
OPAA has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. OPAA has also been shown to inhibit the migration and invasion of cancer cells. In addition, OPAA has been reported to induce cell cycle arrest in cancer cells. OPAA has been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
OPAA has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit various biological activities. However, OPAA has some limitations as well. It is relatively unstable and has a short half-life. In addition, OPAA has been shown to exhibit cytotoxicity at high concentrations.
Zukünftige Richtungen
OPAA has several potential future directions for research. One potential direction is to investigate the mechanism of action of OPAA in more detail. Another potential direction is to investigate the potential of OPAA as a therapeutic agent for various diseases, including cancer and viral infections. Furthermore, the development of more stable derivatives of OPAA may enhance its potential as a therapeutic agent.
Synthesemethoden
OPAA has been synthesized using different methods, including the reaction of 2,2'-oxybis(acetylacetone) with hydrazine hydrate and 4-pyridinecarboxaldehyde, and the reaction of 2,2'-oxybis(acetylacetone) with hydrazine hydrate followed by the reaction with 4-pyridinecarboxaldehyde. The yields of OPAA obtained using these methods range from 60% to 80%.
Wissenschaftliche Forschungsanwendungen
OPAA has been extensively studied for its potential application in the field of medicinal chemistry. It has been reported to exhibit various biological activities, including antitumor, antiviral, and antibacterial activities. OPAA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells. It has also been reported to inhibit the replication of the hepatitis B virus and the influenza virus.
Eigenschaften
IUPAC Name |
2-[2-oxo-2-[2-(pyridin-4-ylmethylidene)hydrazinyl]ethoxy]-N-(pyridin-4-ylmethylideneamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c23-15(21-19-9-13-1-5-17-6-2-13)11-25-12-16(24)22-20-10-14-3-7-18-8-4-14/h1-10H,11-12H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDFFWMWXMYBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=NNC(=O)COCC(=O)NN=CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-oxo-2-[2-(pyridin-4-ylmethylidene)hydrazinyl]ethoxy]-N-(pyridin-4-ylmethylideneamino)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B5232807.png)
![1-(4-fluorobenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5232825.png)

![2-[(5-bromo-2-furyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5232842.png)

![methyl [5-(2-anilino-2-oxoethyl)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5232852.png)

![4-[(4-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5232860.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5232880.png)


![3-[bis(5-methyl-2-furyl)methyl]-2,4-pentanedione](/img/structure/B5232900.png)
![1-{3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5232902.png)